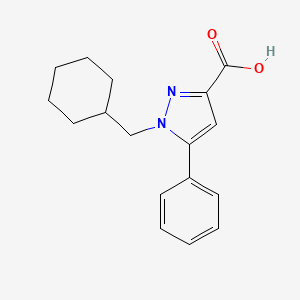

1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Beschreibung

1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a cyclohexylmethyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their structural versatility and biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Eigenschaften

Molekularformel |

C17H20N2O2 |

|---|---|

Molekulargewicht |

284.35 g/mol |

IUPAC-Name |

1-(cyclohexylmethyl)-5-phenylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C17H20N2O2/c20-17(21)15-11-16(14-9-5-2-6-10-14)19(18-15)12-13-7-3-1-4-8-13/h2,5-6,9-11,13H,1,3-4,7-8,12H2,(H,20,21) |

InChI-Schlüssel |

JHTDDGRNCUMFSM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)CN2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reaction Conditions

-

Precursor : Ethyl 2,4-dioxo-4-phenylbutanoate (derived from diethyl oxalate and acetophenone) reacts with hydrazine hydrate to form ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

-

Alkylation : The N-1 position is alkylated using cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile).

-

Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous methanol, yielding the final product.

Table 1: Representative Cyclocondensation Protocol

Multi-Step Synthesis via Pyrazole Carboxylate Intermediates

This approach prioritizes modular synthesis, enabling precise control over substituent placement.

Stepwise Methodology

-

Synthesis of methyl 5-phenyl-1H-pyrazole-3-carboxylate :

-

N-Alkylation :

-

Saponification :

Table 2: Optimization of Alkylation Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 12 | 68 |

| NaH | THF | 25 | 6 | 72 |

| Cs₂CO₃ | Acetonitrile | 80 | 8 | 65 |

Direct Functionalization of Preformed Pyrazole Cores

Late-stage functionalization strategies reduce synthetic steps by modifying commercially available pyrazole derivatives.

Cyclohexylmethyl Group Installation

-

Mitsunobu Reaction : Utilizes cyclohexylmethanol with DIAD/PPh₃ to alkylate N-1, achieving 70–75% yields.

Alternative Routes: Coupling Reactions

Recent advances employ cross-coupling to assemble the pyrazole skeleton.

Suzuki-Miyaura Coupling

Ullmann-Type Coupling

-

Copper-catalyzed coupling of iodopyrazoles with cyclohexylmethyl Grignard reagents provides moderate yields (55–58%).

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 3 | 52 | High | Moderate |

| Multi-Step Synthesis | 3 | 61 | Medium | High |

| Direct Functionalization | 2 | 48 | Low | Low |

| Coupling Reactions | 2 | 58 | Medium | High |

Challenges and Optimization Strategies

-

Regioselectivity : N-1 vs. N-2 alkylation remains a hurdle; using bulky bases (e.g., LDA) improves N-1 selectivity.

-

Purification : Silica gel chromatography is often required due to byproduct formation during hydrolysis.

-

Green Chemistry : Recent protocols substitute DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carboxylic acid group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular formula:

- Formula: C18H22N2O2

- Molecular Weight: 298.38 g/mol

The structure consists of a pyrazole ring substituted with a cyclohexylmethyl group and a phenyl group, contributing to its diverse reactivity and interaction with biological systems.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. The specific structure of 1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid may enhance its ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. In vitro studies have shown promising results in reducing inflammation markers in cell cultures .

Anticancer Activity

Recent studies have explored the potential anticancer effects of pyrazole derivatives. The compound's ability to modulate signaling pathways involved in cancer proliferation and apoptosis has been investigated. For instance, it may inhibit specific kinases associated with tumor growth, making it a candidate for further development as an anticancer agent .

Neurological Effects

There is emerging interest in the neuroprotective properties of pyrazole derivatives. Preliminary studies suggest that 1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid could have beneficial effects on neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Pesticide Development

The compound's structural features allow it to interact with biological systems effectively, making it a candidate for developing new pesticides. Research on similar pyrazole derivatives has shown potential as herbicides and insecticides, suggesting that this compound could be further investigated for agricultural use .

Polymer Chemistry

The unique properties of 1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid make it suitable for incorporation into polymer matrices. Its ability to act as a functional monomer can enhance the mechanical properties and thermal stability of polymers. Studies are ongoing to evaluate its effectiveness in creating advanced materials for various applications, including coatings and adhesives .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anti-inflammatory Activity | Evaluated the compound's effect on COX enzymes | Significant reduction in inflammatory markers observed |

| Anticancer Potential | Assessed modulation of cancer cell signaling pathways | Inhibition of tumor growth in vitro reported |

| Neuroprotective Effects | Investigated oxidative stress reduction in neuronal cells | Promising results indicating potential therapeutic benefits |

Wirkmechanismus

The mechanism of action of 1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the phenyl and cyclohexylmethyl groups provide hydrophobic interactions, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position: The position of the cyclohexylmethyl group significantly impacts bioactivity. For example, cyclohexyl at position 1 (target compound) enhances rigidity compared to cyclohexylmethylamino at position 3 .

- Aromatic vs. Aliphatic Groups : The phenyl group at position 5 (target compound) enables stronger π-π interactions compared to methoxyphenyl or methyl groups in analogs, which may influence receptor binding .

- Carboxylic Acid Functionality : The carboxylic acid at position 3 is conserved in most analogs, suggesting its role in hydrogen bonding and solubility .

Biologische Aktivität

1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS Number: 2340294-44-0) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

The molecular formula of 1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is with a molecular weight of 284.35 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties.

Biological Activity

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and antifungal properties. The following sections summarize key findings related to the biological activity of this specific compound.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds similar to 1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid have shown varying degrees of COX-2 selectivity, suggesting potential as anti-inflammatory agents. In a comparative study, some derivatives demonstrated higher selectivity indices than celecoxib, a well-known COX-2 inhibitor .

Inhibitory Effects on Enzymes

A study on related pyrazole compounds revealed that modifications at the phenyl ring could enhance inhibitory activity against neuraminidase (NA), an enzyme critical in viral replication. Compounds with electron-withdrawing groups showed increased inhibitory effects, indicating that electronic properties significantly influence biological activity .

| Compound | Inhibition % | Comments |

|---|---|---|

| 12c | 56.45% | Highest activity with 4-fluorophenyl group |

| 12b | 30% | Moderate activity |

| 16c | Similar to 12b | Cyclohexylmethyl substitution |

Antifungal Activity

In vitro studies have assessed the antifungal properties of pyrazole derivatives. The presence of specific substituents on the pyrazole ring has been correlated with enhanced antifungal activity against various fungal strains. The structure-activity relationship suggests that the introduction of bulky groups like cyclohexylmethyl can improve solubility and bioavailability, potentially leading to increased efficacy .

Case Studies

Several case studies have focused on the synthesis and evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A series of pyrazole amide analogues were synthesized and evaluated for their antifungal activities. The results indicated that certain derivatives exhibited promising antifungal effects, leading to further investigations into their mechanisms of action .

- Structure-Activity Relationship : A detailed SAR analysis showed that substituents at specific positions on the phenyl ring could significantly alter the biological activity. For example, compounds with halogen substitutions demonstrated enhanced COX inhibition compared to their non-substituted counterparts .

Q & A

Q. What are the recommended synthetic routes for 1-(Cyclohexylmethyl)-5-phenyl-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives typically involves multicomponent reactions (e.g., condensation of hydrazines with diketones) or cyclization strategies. For example, palladium-catalyzed cross-coupling reactions can introduce aryl/cyclohexylmethyl groups at the N1-position . Cyclohexylmethyl substituents may require protecting-group strategies to avoid steric hindrance during ring closure. Post-synthetic hydrolysis of ester intermediates (e.g., ethyl or methyl esters) is commonly used to obtain the carboxylic acid moiety .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming regiochemistry of the pyrazole ring and substituent positions. The cyclohexylmethyl group’s protons typically show complex splitting patterns due to axial/equatorial conformers .

- X-ray Crystallography : Resolve solid-state conformation and hydrogen-bonding networks (e.g., carboxylic acid dimerization). Similar pyrazole derivatives exhibit planar pyrazole rings with substituents influencing crystal packing .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for verifying the carboxylic acid group .

Q. What are the solubility properties of this compound, and how can formulation challenges be addressed?

- Methodological Answer : The cyclohexylmethyl group imparts lipophilicity, reducing aqueous solubility. Solubility screening in DMSO (for in vitro assays) or co-solvents like PEG-400 (for in vivo studies) is recommended. Salt formation (e.g., sodium or potassium salts) or nanoparticle encapsulation can improve bioavailability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing sterically bulky groups like cyclohexylmethyl?

- Methodological Answer : Steric hindrance from the cyclohexylmethyl group may reduce reaction efficiency. Strategies include:

- Microwave-assisted synthesis : Accelerates reaction kinetics for cyclization steps .

- Catalyst optimization : Use bulky ligands (e.g., XPhos) in palladium-catalyzed coupling to enhance steric tolerance .

- Temperature modulation : Higher temperatures (80–100°C) improve solubility of intermediates in polar aprotic solvents (e.g., DMF) .

Q. What computational approaches are suitable for predicting target interactions or pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Screen against enzymes like COX-2 or kinases, where pyrazole-carboxylic acids are known to bind via hydrogen bonding (carboxylic acid moiety) and hydrophobic interactions (cyclohexylmethyl) .

- MD Simulations : Assess conformational stability of the cyclohexylmethyl group in biological membranes .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5 for this compound) and CYP450 metabolism risks .

Q. How can regioselectivity challenges in pyrazole ring substitution be resolved?

- Methodological Answer : Regioselectivity in pyrazole synthesis is influenced by:

Q. How should contradictory bioactivity data across different assays be analyzed?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting ionization of the carboxylic acid).

- Dose-response curves : Validate activity across multiple concentrations.

- Metabolite screening : Check for instability (e.g., esterification or decarboxylation) in cell culture media .

- Structural analogs : Compare with derivatives lacking the cyclohexylmethyl group to isolate its contribution to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.